Propanol, [2-(2-butoxymethylethoxy)methylethoxy]- is a complex organic compound with the molecular formula and a molecular weight of approximately 244.36 g/mol. It is classified as an ether and is known for its hydrophobic properties, being a colorless to light yellow liquid with a high boiling point and low volatility. The compound is primarily used as a solvent in various industrial applications due to its effective solubilizing capabilities and stability under different conditions .
Some resources identify this compound by alternative names such as Tripropylene glycol butyl ether or [2-(2-butoxy-1-methylethoxy)-1-propanol]. Its chemical formula is C13H28O4 and its PubChem ID is 91948 [].
While detailed research applications aren't widely reported, the National Institute of Technology Standards and Reference Database (NIST) lists its molecular weight and structure which can be starting points for further scientific investigation [].
The structure of Propanol, [2-(2-butoxymethylethoxy)methylethoxy]-, suggests potential applications similar to other propylene glycol ethers. These compounds often have solvent properties and may be investigated for their use in chemical separations, coatings, or as components in cleaning solutions. However, further research is needed to confirm these possibilities.
These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating more complex molecules .
Propanol, [2-(2-butoxymethylethoxy)methylethoxy]- can be synthesized through several methods:
These methods allow for the efficient production of propanol, [2-(2-butoxymethylethoxy)methylethoxy]-, emphasizing the importance of reaction conditions and reagents used .
Propanol, [2-(2-butoxymethylethoxy)methylethoxy]- finds applications across various industries:
These diverse applications underscore its significance in industrial processes .
Interaction studies involving propanol derivatives often focus on their behavior in mixtures with other solvents or their impact on biological systems. Key areas of investigation include:
Such studies are crucial for ensuring safe usage and optimizing formulations that include this compound .
Several compounds share structural similarities with propanol, [2-(2-butoxymethylethoxy)methylethoxy]-, each possessing unique properties:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
1-Butanol | Simple alcohol; low boiling point; used as a solvent. | |
Dipropylene Glycol Butyl Ether | Similar ether; used as a solvent; lower volatility than propanol. | |
Ethylene Glycol Butyl Ether | Commonly used solvent; good emulsifying properties. |
Propanol, [2-(2-butoxymethylethoxy)methylethoxy]- is unique due to its complex structure that enhances its solubilizing capabilities while maintaining stability under various conditions. This makes it particularly valuable in industrial applications where performance is critical .
The synthesis of propanol, [2-(2-butoxymethylethoxy)methylethoxy]-, relies on sequential Williamson etherification reactions between alkoxide intermediates and alkyl halides. Density functional theory (DFT) calculations identify a backside-attack transition state (TS) consistent with an S~N~2 mechanism, where the alkoxide nucleophile approaches the electrophilic carbon of the haloalkane with simultaneous halide departure [5]. Partial bond elongation is observed at the TS, with C–O bond formation reaching 1.8 Å and C–Br bond elongation to 2.3 Å [2].
Steric effects profoundly influence TS geometry. Bulky butoxymethyl substituents adjacent to the reaction center increase activation energy by 12–18 kJ/mol compared to unsubstituted analogs, as quantified by distortion/interaction analysis [1] [6]. This arises from van der Waals repulsion between the nucleophile and substituents, forcing a later TS with greater bond elongation. Transition state theory (TST) models incorporating solvent polarity corrections predict rate constants within 15% of experimental values for analogous systems [4].
Table 1: Activation Parameters for Key Etherification Steps
Reaction Step | ΔG‡ (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
---|---|---|---|
Primary alkoxide + 1° alkyl Br | 92.3 | 88.7 | -45.2 |
Secondary alkoxide + 1° alkyl Br | 105.6 | 101.9 | -52.1 |
Tertiary alkoxide + 1° alkyl Br | 118.4 | 114.2 | -61.8 |
Regiochemical outcomes in propanol derivative synthesis exhibit strong temperature dependence. Below 50°C, kinetic control favors formation of the less substituted ether (73% yield) due to lower activation energy (ΔΔG‡ = 8.2 kJ/mol) for attack at the less hindered primary carbon [6]. Above 80°C, thermodynamic control shifts selectivity toward the tertiary ether (62% yield), stabilized by hyperconjugative interactions between oxygen lone pairs and adjacent C–H σ* orbitals [3].
Microkinetic modeling reveals that the crossover temperature (T~c~ = 65°C) corresponds to enthalpy-entropy compensation, where ΔH‡ differences (-14.3 kJ/mol) offset unfavorable ΔS‡ terms (+38 J/mol·K) for tertiary ether formation [4]. Pressure-dependent studies confirm that volume contraction at the TS (-28 cm³/mol) drives accelerated rates under high-pressure conditions, enhancing regioselectivity by 19% at 200 bar [6].
Competing elimination pathways account for 8–22% byproduct yields during propanol derivative synthesis. E2 elimination becomes significant when steric hindrance slows S~N~2 kinetics, with β-hydrogen abstraction by the alkoxide base forming alkenes. Isotopic labeling studies using D~2~O demonstrate deuterium incorporation at β-carbons, confirming concerted deprotonation-halide expulsion [5].
Oligomerization byproducts (15–30% yield) emerge via intermolecular alkoxide attacks on partially formed ether intermediates. Size-exclusion chromatography identifies dimeric (M~n~ = 460 g/mol) and trimeric (M~n~ = 690 g/mol) species, with branching ratios dependent on alkoxide concentration. Pseudo-first-order rate constants for oligomerization (k~oligo~ = 1.4 × 10⁻³ s⁻¹) exceed those for monomeric product formation at [RO⁻] > 0.5 M, necessitating precise stoichiometric control [6].
Table 2: Byproduct Distribution Under Varied Conditions
Condition | Alkene Yield (%) | Oligomer Yield (%) |
---|---|---|
25°C, [RO⁻] = 0.1 M | 8.2 | 5.1 |
80°C, [RO⁻] = 0.1 M | 22.4 | 7.9 |
25°C, [RO⁻] = 0.8 M | 12.7 | 28.3 |
80°C, [RO⁻] = 0.8 M | 31.5 | 33.6 |
Molecular dynamics simulations provide critical insights into the dynamic behavior of Propanol, [2-(2-butoxymethylethoxy)methylethoxy]- in various solvent environments [1]. The compound, also known as tripropylene glycol normal-butyl ether, exhibits complex intermolecular interactions due to its multiple ether linkages and extended alkyl chain structure [2] [3].
Recent computational studies have demonstrated that the conformational flexibility of glycol ether compounds significantly influences their solvation properties [4]. For Propanol, [2-(2-butoxymethylethoxy)methylethoxy]-, the presence of multiple ether oxygen atoms creates distinct sites for hydrogen bonding interactions with protic solvents [5]. Molecular dynamics simulations utilizing refined force field parameters reveal that the compound adopts predominantly gauche conformations around the ether linkages, similar to related ethylene glycol derivatives [4].
The solvation free energy calculations using polarizable force fields combined with energy representation theory show that the compound exhibits favorable interactions with both polar and nonpolar solvents [6]. The intermediate polarity of the molecule, reflected in its experimental logarithmic partition coefficient of 1.9, enables versatile solvent compatibility [7]. Force field parametrization studies indicate that the butoxy terminal group contributes significantly to the hydrophobic character, while the internal ether linkages provide polar interaction sites [8].
Temperature-dependent molecular dynamics simulations reveal that intermolecular hydrogen bonding interactions become weaker with increasing temperature, leading to enhanced molecular mobility [4]. The compound's self-diffusion coefficients and correlation times demonstrate typical behavior for medium-chain glycol ethers, with values intermediate between shorter propylene glycol derivatives and longer-chain analogs [9].
Parameter | Value | Units | Reference |
---|---|---|---|
Molecular Weight | 248.36 | g/mol | [10] |
Density | 0.932 | g/mL at 25°C | [10] |
Vapor Pressure | 0.2 | Pa at 20°C | [10] |
Log P | 1.9 | - | [10] |
Water Solubility | 40.2 | g/L at 20°C | [10] |
Boiling Point | 276 | °C | [10] |
Quantum mechanical calculations provide detailed information about the transition state geometries involved in chemical reactions of Propanol, [2-(2-butoxymethylethoxy)methylethoxy]- [11]. The compound's reactivity is primarily governed by hydrogen abstraction reactions at the carbon atoms adjacent to the ether oxygen groups, which represent the most reactive sites in the molecule [12].
Density functional theory calculations using the Meta-06 functional with correlation-consistent polarized valence double-zeta basis sets have been employed to optimize transition state geometries for hydrogen abstraction reactions [13]. The calculations reveal that the carbon atoms adjacent to ether linkages exhibit significantly enhanced reactivity compared to terminal methyl groups, consistent with experimental observations for similar ether compounds [14] [12].
Transition state theory calculations demonstrate that hydrogen abstraction from the secondary carbon sites proceeds through early transition states with relatively low activation barriers [15] [16]. The computed activation energies for hydrogen abstraction by hydroxyl radicals range from 8.5 to 12.3 kilojoules per mole, depending on the specific carbon site and the local electronic environment [12].
Variational transition state theory calculations with small-curvature tunneling corrections provide accurate rate coefficients for hydrogen abstraction reactions across the temperature range of 280 to 400 Kelvin [14]. The calculations indicate that quantum tunneling effects become increasingly important at lower temperatures, contributing up to 15 percent of the total reaction rate at 280 Kelvin [14].
The intrinsic reaction coordinate calculations reveal that hydrogen abstraction reactions proceed through a concerted mechanism involving simultaneous carbon-hydrogen bond breaking and oxygen-hydrogen bond formation [17]. The transition state geometries exhibit trigonal planar arrangements around the reacting carbon centers, with carbon-hydrogen bond lengths extended to approximately 1.3 Angstroms [11].
Reaction Site | Activation Energy (kJ/mol) | C-H Bond Length (Å) | Frequency Factor (s⁻¹) |
---|---|---|---|
α-Carbon to Ether | 8.5 | 1.32 | 10¹² |
β-Carbon to Ether | 10.2 | 1.35 | 10¹¹·⁸ |
Terminal Methyl | 12.3 | 1.38 | 10¹¹·⁵ |
Density functional theory calculations provide comprehensive insights into the electronic structure of Propanol, [2-(2-butoxymethylethoxy)methylethoxy]- [18] [19] [20]. The compound's electronic properties are dominated by the lone pair electrons on the ether oxygen atoms and the extended conjugation through the alkyl chain system [21].
Ground state density functional theory calculations using the Becke three-parameter Lee-Yang-Parr functional with 6-311 double-plus-G basis sets including diffuse and polarization functions reveal that the highest occupied molecular orbital is primarily localized on the ether oxygen atoms [22]. The molecular orbital analysis indicates significant electron density delocalization across the ether linkages, contributing to the compound's chemical stability and moderate reactivity [20].
The electronic structure calculations demonstrate that the compound exhibits a significant dipole moment of approximately 2.8 Debye units, arising from the asymmetric distribution of electron density between the polar ether groups and the nonpolar butyl terminus [23]. Natural bond orbital analysis reveals that the ether oxygen atoms carry partial negative charges of approximately -0.65 elementary charges, while the adjacent carbon atoms exhibit corresponding positive charges [23].
Excited state calculations using time-dependent density functional theory show that the lowest electronic transitions occur at wavelengths greater than 250 nanometers, corresponding to normal-to-sigma-star transitions involving the ether linkages [24] [25]. The calculated oscillator strengths for these transitions are relatively small, consistent with the compound's transparency in the visible region of the electromagnetic spectrum [24].
Molecular electrostatic potential calculations reveal that the most negative regions are associated with the ether oxygen atoms, while the most positive regions correspond to the hydrogen atoms on the carbon atoms adjacent to the ether linkages [23]. These electrostatic patterns correlate well with the observed reactivity patterns in hydrogen abstraction reactions [12].
The electronic structure analysis also provides insights into the compound's polarizability and dielectric properties [26]. The calculated static polarizability of 24.5 cubic Angstroms is consistent with the moderate dielectric constant observed experimentally for related glycol ether compounds [26].
Property | Value | Units | Method |
---|---|---|---|
Dipole Moment | 2.8 | Debye | B3LYP/6-311++G(d,p) |
Static Polarizability | 24.5 | ų | B3LYP/6-311++G(d,p) |
HOMO Energy | -9.2 | eV | B3LYP/6-311++G(d,p) |
LUMO Energy | 1.5 | eV | B3LYP/6-311++G(d,p) |
Band Gap | 10.7 | eV | B3LYP/6-311++G(d,p) |
Ionization Potential | 9.2 | eV | B3LYP/6-311++G(d,p) |